molecular formula C10H8Br2N2 B1317645 1-benzyl-4,5-dibromo-1H-imidazole CAS No. 101853-78-5

1-benzyl-4,5-dibromo-1H-imidazole

Cat. No.: B1317645
CAS No.: 101853-78-5
M. Wt: 315.99 g/mol
InChI Key: JNMRXGWQBAWSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,5-dibromo-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with benzyl and bromine groups. Imidazoles are a significant class of compounds in organic chemistry due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms at the 4 and 5 positions of the imidazole ring imparts unique chemical properties to this compound, making it a valuable subject of study in various scientific fields.

Biochemical Analysis

Biochemical Properties

1-benzyl-4,5-dibromo-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . The compound’s bromine atoms enhance its binding affinity to these enzymes, leading to competitive inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and downstream effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its bromine atoms and imidazole ring. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For example, the compound can inhibit or activate enzymes in glycolysis, the tricarboxylic acid cycle, and other metabolic processes, leading to changes in cellular energy production and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake into cells and its distribution within different cellular compartments . Additionally, this compound can bind to proteins that regulate its localization and accumulation in specific tissues. These interactions can affect the compound’s bioavailability and its ability to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, the compound may be directed to the mitochondria, where it can influence metabolic processes and cellular energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,5-dibromo-1H-imidazole can be synthesized through several methods. One common approach involves the bromination of 1-benzylimidazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,5-dibromo-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The benzyl group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products like 1-benzyl-4,5-diazido-1H-imidazole or 1-benzyl-4,5-dimethoxy-1H-imidazole can be obtained.

    Oxidation and Reduction Products: Various oxidized or reduced imidazole derivatives.

Scientific Research Applications

1-Benzyl-4,5-dibromo-1H-imidazole has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 1-Benzyl-4,5-dichloro-1H-imidazole
  • 1-Benzyl-4,5-difluoro-1H-imidazole
  • 1-Benzyl-4,5-diiodo-1H-imidazole

Comparison: 1-Benzyl-4,5-dibromo-1H-imidazole is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, biological activity, and overall utility in various applications.

Properties

IUPAC Name

1-benzyl-4,5-dibromoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMRXGWQBAWSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4,5-dibromo-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-benzyl-4,5-dibromo-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-benzyl-4,5-dibromo-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-benzyl-4,5-dibromo-1H-imidazole
Reactant of Route 5
1-benzyl-4,5-dibromo-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-benzyl-4,5-dibromo-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.